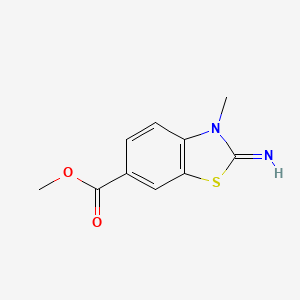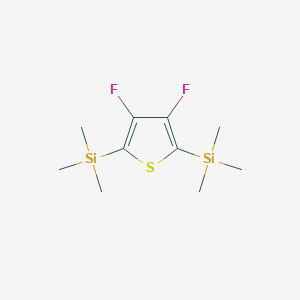
3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene
Overview
Description
3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is a chemical compound with the molecular formula C10H18F2SSi2 . It belongs to the class of thiophenes, which are heterocyclic fluorinated building blocks .
Molecular Structure Analysis
The molecular weight of 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is 264.48 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is a liquid at 20°C . It has a boiling point of 98°C at 8 mmHg and a flash point of 72°C . The refractive index is 1.47 . It should be stored at a temperature between 0-10°C under inert gas . It is sensitive to air and heat .Scientific Research Applications
-
Organic Semiconductors
- Fluorinated thiophene derivatives, including “3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene”, are widely used as soluble semiconductors .
- The methods of application typically involve the synthesis of the compound and its incorporation into an organic semiconductor device .
- The outcomes of these applications can vary, but generally, they result in the creation of devices with improved performance characteristics .
-
Polymers
- This compound is also used in the creation of polymers .
- The methods of application typically involve the synthesis of the compound and its incorporation into a polymer structure .
- The outcomes of these applications can vary, but generally, they result in the creation of polymers with unique properties .
-
Blue Light Emitting Materials
- Another application of this compound is in the creation of blue light emitting materials .
- The methods of application typically involve the synthesis of the compound and its incorporation into a light-emitting device .
- The outcomes of these applications can vary, but generally, they result in the creation of devices that emit blue light .
-
Fluorination Reagents
-
Silicon Compounds
- This compound is also used in the synthesis of silicon compounds .
- The methods of application typically involve the synthesis of the compound and its incorporation into a silicon structure .
- The outcomes of these applications can vary, but generally, they result in the creation of silicon compounds with unique properties .
-
Thiophene Oxidation and Reduction Chemistry
- This compound is used in the field of thiophene oxidation and reduction chemistry .
- The methods of application typically involve the synthesis of the compound and its use in oxidation and reduction reactions .
- The outcomes of these applications can vary, but generally, they result in the creation of oxidized or reduced thiophene derivatives .
-
Fluorinated Building Blocks
- This compound is used as a fluorinated building block .
- The methods of application typically involve the synthesis of the compound and its use in the creation of fluorinated compounds .
- The outcomes of these applications can vary, but generally, they result in the creation of fluorinated compounds .
-
Medicinal Chemistry
- This compound is used in the field of medicinal chemistry .
- The methods of application typically involve the synthesis of the compound and its use in the creation of medicinal compounds .
- The outcomes of these applications can vary, but generally, they result in the creation of medicinal compounds .
-
Photoelectric Materials
- This compound is used in the creation of photoelectric materials .
- The methods of application typically involve the synthesis of the compound and its incorporation into a photoelectric device .
- The outcomes of these applications can vary, but generally, they result in the creation of devices that have photoelectric properties .
Safety And Hazards
3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene is classified as a combustible liquid (Hazard Statement: H227) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
(3,4-difluoro-5-trimethylsilylthiophen-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2SSi2/c1-14(2,3)9-7(11)8(12)10(13-9)15(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIDYHMAKPKADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(S1)[Si](C)(C)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659808 | |
| Record name | (3,4-Difluorothiene-2,5-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene | |
CAS RN |
347838-12-4 | |
| Record name | (3,4-Difluorothiene-2,5-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine](/img/structure/B1417843.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1417845.png)
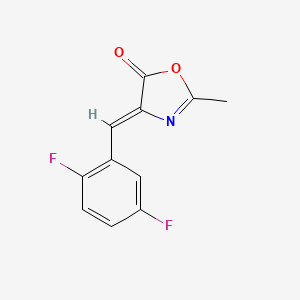
![3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid](/img/structure/B1417849.png)
![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)
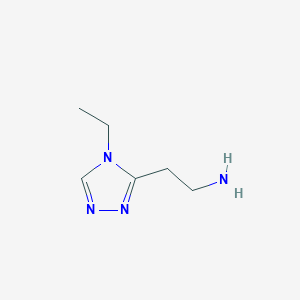
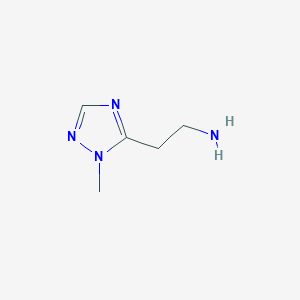
![N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine](/img/structure/B1417854.png)
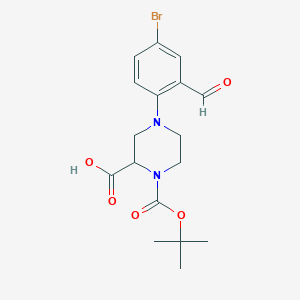
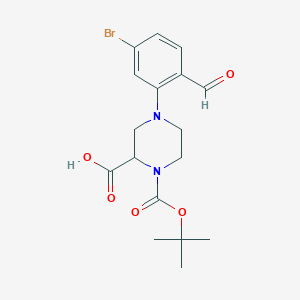
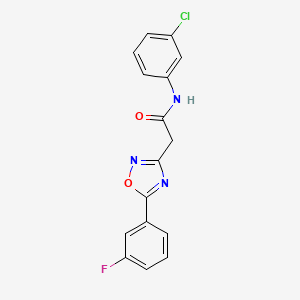
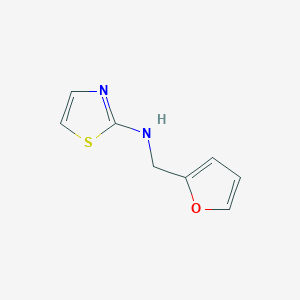
![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)
